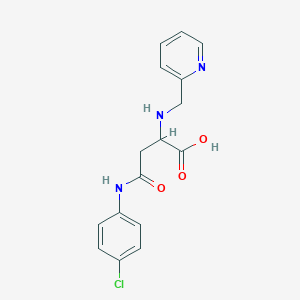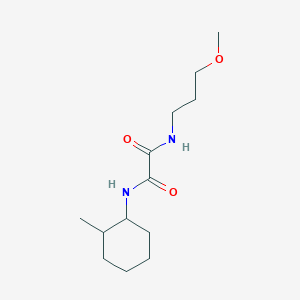![molecular formula C16H21N3O4 B4117109 N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117109.png)
N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
描述
N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. MDMA is classified as a phenethylamine and is structurally similar to both amphetamines and mescaline. The drug is known for its ability to produce feelings of euphoria, empathy, and increased sociability. MDMA has been the subject of scientific research for several decades, with studies exploring its potential therapeutic uses and its effects on the brain and body.
作用机制
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. The drug binds to serotonin transporters, blocking the reuptake of serotonin and leading to an increase in its availability in the brain. This increase in serotonin is thought to be responsible for the feelings of empathy and sociability associated with MDMA use.
Biochemical and Physiological Effects
MDMA use can have a range of biochemical and physiological effects on the body. The drug can cause increases in heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. In addition, long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
MDMA has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and can be administered orally or intravenously. It also has a rapid onset of action, with effects typically felt within 30-60 minutes of ingestion. However, there are also limitations to the use of MDMA in laboratory experiments. The drug is illegal in many countries, making it difficult to obtain for research purposes. In addition, the recreational use of MDMA has led to a lack of standardized dosing protocols, making it difficult to compare results across studies.
未来方向
There are several areas of future research that could be explored in relation to MDMA. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of PTSD and other mental health conditions. Further research is needed to determine the optimal dosing protocols and treatment regimens for MDMA-assisted psychotherapy. Another area of interest is the potential neurotoxicity of MDMA and its long-term effects on cognitive function. Additional research is needed to better understand the mechanisms underlying these effects and to develop strategies for mitigating them. Finally, research is needed to develop new and improved synthesis methods for MDMA that are more efficient and environmentally friendly.
In conclusion, MDMA is a psychoactive drug that has been the subject of scientific research for several decades. The drug has potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. However, its recreational use has led to concerns about its long-term effects on cognitive function and neurotoxicity. Further research is needed to better understand the mechanisms underlying these effects and to develop strategies for mitigating them.
科学研究应用
MDMA has been the subject of scientific research for several decades, with studies exploring its potential therapeutic uses. The drug has been shown to have potential in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-19-7-3-4-12(19)9-17-15(20)16(21)18-11-5-6-13-14(8-11)23-10-22-13/h5-6,8,12H,2-4,7,9-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMQWHXEYDTEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)



![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117062.png)
![methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4117064.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117071.png)
![7-chloro-1-(4-isopropylphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117072.png)
![methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4117074.png)

![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)